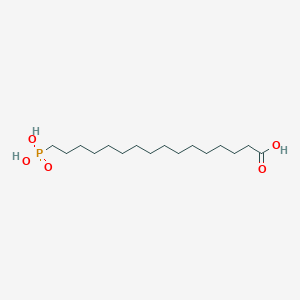

Acide 16-phosphonohexadécanoïque

Vue d'ensemble

Description

16-Phosphonohexadecanoic acid is an alkyl phosphonic acid known for forming self-assembled monolayers (SAMs) with densely packed alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range

Applications De Recherche Scientifique

16-Phosphonohexadecanoic acid has diverse applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for other chemical compounds.

Biology: Employed in the study of cell membranes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the development of coatings, lubricants, and other materials requiring stable and robust surface properties.

Mécanisme D'action

Target of Action

16-Phosphonohexadecanoic acid primarily targets metal oxide surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for potential applications in various fields .

Mode of Action

The compound interacts with its targets by forming a self-assembled monolayer (SAM) . This process involves the arrangement of densely packed alkyl groups, resulting in a robust and stable layer that can withstand a wide range of pH levels in aqueous solutions .

Biochemical Pathways

The formation of a self-assembled monolayer (sam) on metal oxide surfaces suggests that it may influence the surface properties and reactivity of these materials .

Result of Action

The primary result of 16-Phosphonohexadecanoic acid’s action is the formation of a self-assembled monolayer (SAM) on metal oxide surfaces . This layer is robust, stable, and can withstand a wide pH range in aqueous solutions . It can be used as an anti-corrosive coating and for the immobilization of surface atoms .

Action Environment

The action of 16-Phosphonohexadecanoic acid is influenced by environmental factors such as the pH of the solution and the type of metal oxide surface it interacts with . The compound forms a stable layer in a wide pH range, suggesting that it can function effectively in various environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 16-Phosphonohexadecanoic acid can be synthesized through the reaction of hexadecanol with phosphorous acid in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 16-Phosphonohexadecanoic acid involves large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 16-Phosphonohexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Production of corresponding alcohols or alkanes.

Substitution: Generation of various alkyl phosphonates.

Comparaison Avec Des Composés Similaires

16-Phosphonohexadecanoic acid is unique due to its ability to form stable SAMs with densely packed alkyl groups. Similar compounds include other alkyl phosphonic acids such as 11-phosphonoundecanoic acid and 18-phosphonooctadecanoic acid. 16-Phosphonohexadecanoic acid stands out for its robustness and stability in aqueous solutions over a wide pH range.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Propriétés

IUPAC Name |

16-phosphonohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYHUCXFLBBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698128 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443361-18-0 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 16-Phosphonohexadecanoic acid readily forms self-assembled monolayers (SAMs) on various surfaces, including metal oxides [, , ], stainless steel [], and cobalt-chromium alloys []. This interaction stems from the strong binding affinity of the phosphonic acid group to the substrate. The carboxyl group (-COOH) at the opposite end presents a functionalized interface, enabling further modifications or interactions with other molecules. For example, it can be used to alter the surface energy and wettability, leading to applications in corrosion protection [, ] and controlling biocompatibility [].

ANone: 16-Phosphonohexadecanoic acid is characterized by the following:

- Spectroscopic Data: Characterized by FTIR peaks corresponding to P-O, P=O, C=O and C-H stretching vibrations, confirming its structure and binding modes [, ].

A: 16-Phosphonohexadecanoic acid forms stable SAMs on various substrates, showcasing excellent material compatibility. These monolayers demonstrate stability under different conditions, including immersion in simulated acid rain [] and exposure to ultraviolet illumination []. The robustness of these SAMs makes them suitable for applications like corrosion protection [, ], surface modification for biosensing [], and controlling interfacial properties in organic solar cells [].

A: Yes, 16-Phosphonohexadecanoic acid SAMs can be utilized in drug polymorphism screening []. By modifying the surface properties of substrates, these SAMs can induce different crystal orientations and polymorphic forms in pharmaceuticals. This is particularly useful in studying the impact of polymorphism on drug stability, absorption, and efficacy [].

ANone: A variety of analytical techniques are employed to characterize 16-Phosphonohexadecanoic acid and its SAMs:

- Surface Characterization: X-ray photoelectron spectroscopy (XPS) [, ], atomic force microscopy (AFM) [, ], and ellipsometry [] are used to study the elemental composition, surface morphology, and thickness of the formed monolayers.

- Bonding and Orientation: Diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) [, ] and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) [] help determine the bonding configuration and orientation of the molecules within the SAMs.

- Electrochemical Properties: Cyclic voltammetry (CV) [] can be used to assess the electrochemical behavior of surfaces modified with 16-Phosphonohexadecanoic acid, particularly in corrosion studies.

A: While 16-Phosphonohexadecanoic acid itself has not been extensively studied for its environmental impact, research highlights its potential in developing environmentally friendly corrosion protection methods for bronze cultural heritage []. Further research is needed to fully understand its degradation pathways and potential ecological effects.

A: Research indicates the potential of 16-Phosphonohexadecanoic acid SAMs in microwave sensing applications []. Changes in the microwave photoresponse of TiO2 nanotube membranes coated with 16-Phosphonohexadecanoic acid were observed upon UV illumination and humidity exposure []. This suggests potential for indirect sensing applications by leveraging the monolayer's interaction with charge carriers and surface states.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)